molecular formula C20H34O B14860545 2,5,5,8a-tetramethyl-1-(3-methylpenta-2,4-dienyl)-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol

2,5,5,8a-tetramethyl-1-(3-methylpenta-2,4-dienyl)-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol

Cat. No.: B14860545
M. Wt: 290.5 g/mol
InChI Key: ZAZVCYBIABTSJR-UHFFFAOYSA-N
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Description

2,5,5,8a-tetramethyl-1-(3-methylpenta-2,4-dienyl)-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol is a complex organic compound with the molecular formula C20H34O This compound is known for its unique structure, which includes multiple methyl groups and a hexahydro-1H-naphthalen-2-ol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,5,8a-tetramethyl-1-(3-methylpenta-2,4-dienyl)-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Core Structure: The initial step involves the construction of the hexahydro-1H-naphthalen-2-ol core through cyclization reactions.

    Addition of Methyl Groups: Methyl groups are introduced through alkylation reactions, using reagents such as methyl iodide or methyl bromide.

    Introduction of the Dienyl Side Chain: The dienyl side chain is added through a series of reactions, including aldol condensation and subsequent dehydration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and yields.

    Continuous Flow Reactors: Employing continuous flow technology to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2,5,5,8a-tetramethyl-1-(3-methylpenta-2,4-dienyl)-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into more saturated derivatives.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products

    Oxidation: Ketones and carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2,5,5,8a-tetramethyl-1-(3-methylpenta-2,4-dienyl)-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol has several scientific research applications:

    Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,5,5,8a-tetramethyl-1-(3-methylpenta-2,4-dienyl)-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptor Activity: Interacting with cellular receptors to influence signal transduction processes.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell growth, and other biological processes.

Comparison with Similar Compounds

Similar Compounds

    2,5,5,8a-tetramethyl-1-(3-methylpenta-2,4-dienyl)-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-yl acetate: A similar compound with an acetate ester group.

    2,5,5,8a-tetramethyl-1-(3-methylpenta-2,4-dienyl)-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-one: A ketone derivative of the original compound.

Uniqueness

The uniqueness of 2,5,5,8a-tetramethyl-1-(3-methylpenta-2,4-dienyl)-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol lies in its specific structural features, such as the combination of multiple methyl groups and the hexahydro-1H-naphthalen-2-ol core

Properties

IUPAC Name

2,5,5,8a-tetramethyl-1-(3-methylpenta-2,4-dienyl)-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O/c1-7-15(2)9-10-17-19(5)13-8-12-18(3,4)16(19)11-14-20(17,6)21/h7,9,16-17,21H,1,8,10-14H2,2-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZVCYBIABTSJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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